molecular formula C21H12O B188654 9H-Dibenz(b,de)anthracen-9-one CAS No. 86854-05-9

9H-Dibenz(b,de)anthracen-9-one

Cat. No.: B188654
CAS No.: 86854-05-9
M. Wt: 280.3 g/mol
InChI Key: ZPXGUKYFVUIRMG-UHFFFAOYSA-N
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Description

9H-Dibenz(b,de)anthracen-9-one is a polycyclic aromatic ketone characterized by a fused anthracene backbone with additional benzene rings, creating an extended π-conjugated system. This structure confers unique electronic properties, making it relevant in materials science, pharmacology, and organic synthesis.

Properties

CAS No.

86854-05-9

Molecular Formula

C21H12O

Molecular Weight

280.3 g/mol

IUPAC Name

pentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9,11,13(21),14,16,18-decaen-2-one

InChI

InChI=1S/C21H12O/c22-21-18-9-4-3-8-15(18)17-11-5-10-16-14-7-2-1-6-13(14)12-19(21)20(16)17/h1-12H

InChI Key

ZPXGUKYFVUIRMG-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C(=O)C4=CC2=C1

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C(=O)C4=CC2=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

  • 9H-Xanthen-9-one: Features a central 4H-pyran-4-one ring fused with two benzene rings. highlights its partial aromaticity, with protonation studies showing weaker conjugation (C=O bond protonation shifts 36.2 ppm lower than 9(10H)-anthracenone).
  • 8,10-Diphenyl-9H-cyclohepta[b]anthracen-9-one (17): Contains a cycloheptane ring fused to anthracenone. The phenyl substituents at positions 8 and 10 increase steric bulk and may reduce solubility compared to unsubstituted derivatives .

Table 1: Key Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
9H-Dibenz(b,de)anthracen-9-one* ~300 (estimated) N/A Anthracenone core
8,10-Diphenyl-9H-cyclohepta[b]anthracen-9-one 424.5 189–190 Cycloheptane, phenyl groups
XE991 412.5 N/A Pyridinylmethyl, anthracenone
10-(4-Hydroxybenzylidene)anthracen-9(10H)-one 316.3 N/A Hydroxybenzylidene

*Estimated based on structural analogs.

Substituent Effects

  • Electron-Withdrawing Groups : Nitro groups (e.g., 1,2,3,4-tetranitro-10H-anthracen-9-one) increase reactivity but reduce stability .
  • Hydrophilic Groups : Hydroxybenzylidene (10-(4-Hydroxybenzylidene)anthracen-9(10H)-one) improves solubility in polar solvents .
  • Aromatic Substitutents : Phenyl groups (e.g., 8,10-diphenyl derivatives) enhance π-stacking but may hinder crystallization .

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